(1R)-1-(2,5-Dimethylphenyl)propylamine
Description
Significance of Chiral Amines in Synthetic Organic Chemistry
Chiral amines are of fundamental importance in synthetic organic chemistry due to their versatile applications. wikipedia.orglibretexts.org One of their most established roles is as chiral resolving agents . wikipedia.orglibretexts.org Racemic mixtures, which contain equal amounts of two enantiomers, often exhibit different biological activities. The separation of these enantiomers, a process known as chiral resolution, is crucial. Chiral amines can react with a racemic mixture of a carboxylic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.org Once separated, the individual enantiomers of the acid can be recovered by removing the chiral amine. Commonly used resolving agents for acidic compounds include chiral amines like 1-phenylethylamine (B125046) and its derivatives. wikipedia.org
Furthermore, chiral amines are pivotal as chiral auxiliaries and synthons in asymmetric synthesis. They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved, having served its purpose of inducing chirality. Additionally, chiral amines themselves are valuable precursors for the synthesis of more complex chiral molecules, including a wide array of pharmaceuticals and natural products.
Overview of the Research Landscape for (1R)-1-(2,5-Dimethylphenyl)propylamine and Related Chiral Amines
While specific research exclusively detailing the applications of this compound is not extensively documented in readily available literature, its structural similarity to other well-studied chiral arylpropylamines allows for an informed overview of its potential research landscape. The primary area of investigation for such compounds lies in their application as chiral resolving agents. The presence of the basic amino group and a nearby stereocenter makes them ideal candidates for the resolution of racemic acids through the formation of diastereomeric salts. wikipedia.orglibretexts.org
The synthesis of this compound and its analogs can be approached through several established methodologies in organic chemistry. A common strategy involves the synthesis of a racemic mixture of the amine followed by chiral resolution.
Synthesis of the Racemic Amine:
A plausible synthetic route to the racemic 1-(2,5-dimethylphenyl)propylamine begins with the Friedel-Crafts acylation of p-xylene (B151628) with propanoyl chloride to yield the precursor ketone, 1-(2,5-dimethylphenyl)propan-1-one. This ketone can then be converted to the racemic amine via reductive amination. This process involves the reaction of the ketone with an ammonia (B1221849) source to form an imine, which is then reduced to the corresponding amine.
Chiral Resolution:
The resolution of the racemic amine is a critical step to isolate the desired (1R)-enantiomer. A widely employed method is the use of a chiral acid, such as tartaric acid, to form diastereomeric salts. researchgate.netrsc.orgquora.com The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.
For instance, reacting racemic 1-(2,5-dimethylphenyl)propylamine with L-(+)-tartaric acid would yield two diastereomeric salts:
[(1R)-1-(2,5-Dimethylphenyl)propylammonium]-(L)-tartrate
[(1S)-1-(2,5-Dimethylphenyl)propylammonium]-(L)-tartrate
These salts can then be separated based on their differing solubilities in a suitable solvent. After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.
Interactive Data Table: Properties of 1-(2,5-Dimethylphenyl)propylamine and its Precursor
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-(2,5-Dimethylphenyl)propan-1-one | C₁₁H₁₄O | 162.23 | 35031-52-8 |
| This compound | C₁₁H₁₇N | 163.26 | 1032225-94-7 |
| (1S)-1-(2,5-Dimethylphenyl)propylamine | C₁₁H₁₇N | 163.26 | 1213340-15-8 |
The research landscape for chiral arylpropylamines is continually expanding, with ongoing efforts to develop more efficient and stereoselective synthetic methods. Enantioselective synthesis, which directly produces the desired enantiomer without the need for resolution, is a major focus of contemporary research. This includes the development of chiral catalysts for the asymmetric reduction of imines or the use of chiral auxiliaries in nucleophilic additions to imines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
XPMSOVRYPXMULZ-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)C)C)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1r 1 2,5 Dimethylphenyl Propylamine and Analogues
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct and atom-economical route to enantiopure compounds by employing chiral catalysts or reagents to control the stereochemical outcome of a reaction.
Metal-Catalyzed Asymmetric Hydrogenation Routes to Chiral Arylpropylamines
Asymmetric hydrogenation (AH) is a powerful and efficient strategy for producing chiral amines from unsaturated precursors. nih.gov This method typically involves the reduction of a prochiral imine or enamine using hydrogen gas in the presence of a chiral transition metal complex. nih.govyoutube.com Metals such as ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly used to create catalysts that can preferentially form one enantiomer. researchgate.netnih.gov
For the synthesis of (1R)-1-(2,5-Dimethylphenyl)propylamine, a common route involves the asymmetric hydrogenation of the corresponding N-aryl or N-alkyl ketimine. The precursor, 2,5-dimethylpropiophenone, is first condensed with an amine to form the prochiral ketimine. This intermediate is then subjected to hydrogenation with a chiral catalyst. For instance, phosphine-free, chiral, cationic Ru-MsDPEN catalysts have demonstrated effectiveness in the asymmetric hydrogenation of N-alkyl ketimines. nih.gov The chiral environment created by the metal-ligand complex dictates the facial selectivity of the hydride addition to the C=N double bond, leading to a high enantiomeric excess of the desired (R)-amine. youtube.com
| Parameter | Description |
|---|---|
| Precursor | Prochiral ketimine derived from 2,5-dimethylpropiophenone |
| Catalyst Type | Transition metal (e.g., Ru, Rh, Ir) complexed with a chiral ligand (e.g., chiral diphosphines) researchgate.netresearchgate.net |
| Reducing Agent | Hydrogen gas (H₂) |
| Key Principle | The chiral catalyst creates a stereochemically defined environment, forcing the hydrogenation to occur preferentially on one face of the imine. youtube.com |
| Outcome | High yield and high enantiomeric excess (ee) of the target chiral amine. |
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination (ERA), also known as asymmetric reductive amination (ARA), is one of the most direct methods to access chiral amines from carbonyl compounds. researchgate.net This one-pot process combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst. wikipedia.org For the synthesis of a primary amine like this compound, the starting material is 2,5-dimethylpropiophenone and the amine source is typically ammonia (B1221849) or an ammonium salt. thieme-connect.com
The reaction proceeds through the in-situ formation of an imine intermediate, which is then asymmetrically reduced by the chiral catalyst. wikipedia.org Transition-metal catalysts based on iridium, rhodium, or ruthenium are frequently employed. researchgate.netsemanticscholar.org For example, iridium complexes bearing monodentate phosphoramidite ligands have shown superb reactivity and enantioselectivity in the direct reductive amination of aryl ketones. semanticscholar.org The efficiency and stereocontrol of the reaction are highly dependent on the choice of metal, ligand, and reaction conditions. thieme-connect.com This approach is highly valued for its operational simplicity and atom economy. wikipedia.org
| Parameter | Description |
|---|---|
| Substrate | 2,5-dimethylpropiophenone |
| Amine Source | Ammonia or an ammonium salt (e.g., NH₄I) researchgate.net |
| Catalyst System | Chiral transition metal complex (e.g., Ir-phosphoramidite, Ru-diphosphine) researchgate.netsemanticscholar.org |
| Reducing Agent | H₂ or a hydride source (e.g., isopropanol) researchgate.net |
| Key Advantage | Direct, one-pot conversion of a ketone to a chiral primary amine. researchgate.net |
Biocatalytic Pathways for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable technology for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. d-nb.info Enzymes such as transaminases (TAs), imine reductases (IREDs), and reductive aminases (RedAms) are particularly effective for these transformations. d-nb.infomdpi.com
In a transaminase-catalyzed process, this compound can be synthesized from 2,5-dimethylpropiophenone. The TA enzyme facilitates the transfer of an amino group from an amine donor (such as isopropylamine) to the ketone substrate, directly forming the chiral amine product with high enantiomeric purity. researchgate.net Modern enzyme engineering and directed evolution techniques have been used to develop highly active and selective transaminases tailored for specific substrates, overcoming limitations of wild-type enzymes. mdpi.com This biocatalytic approach avoids the use of heavy metals and harsh reagents, aligning with the principles of green chemistry. researchgate.net
| Parameter | Description |
|---|---|
| Biocatalyst | Transaminase (TA), Imine Reductase (IRED), or Reductive Aminase (RedAm) d-nb.infomdpi.com |
| Substrate | 2,5-dimethylpropiophenone |
| Co-substrate/Reagent | Amine donor (for TAs), NAD(P)H cofactor (for IREDs/RedAms) d-nb.inforesearchgate.net |
| Reaction Conditions | Aqueous media, mild temperature and pH. researchgate.net |
| Key Features | Excellent stereocontrol (>99% ee often achievable), environmentally benign process. mdpi.com |
Reductive Coupling and Mannich-Type Reactions for Chiral Amine Formation
Reductive coupling and Mannich-type reactions represent alternative strategies for constructing chiral amine frameworks through C-C bond formation. nih.govnih.gov While often used for more complex structures like 1,2-diamines or β-amino carbonyl compounds, the underlying principles can be adapted for the synthesis of arylpropylamine analogues.
A catalytic reductive Mannich reaction involves the coupling of an enolate equivalent, an imine, and a reducing agent. nih.gov An asymmetric variant of this reaction could theoretically be designed to produce precursors to chiral arylpropylamines. Similarly, stereoselective reductive coupling reactions, for example between an imine and an activated alkene catalyzed by a chiral copper complex, can generate valuable chiral amine synthons. nih.gov These methods offer access to a diverse range of chiral amine structures by varying the coupling partners, although they may represent a less direct route to this compound itself compared to hydrogenation or reductive amination of the corresponding ketone.
Chiral Resolution Techniques
Chiral resolution is a classical and widely practiced method for obtaining enantiomerically pure compounds. wikipedia.org This approach begins with the synthesis of a racemic mixture of the target amine, followed by a separation step to isolate the desired enantiomer.
Diastereomeric Salt Formation with Chiral Acids
The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique leverages the principle that diastereomers have different physical properties, including solubility. pbworks.com
The process involves reacting racemic 1-(2,5-dimethylphenyl)propylamine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgpbworks.com The reaction produces a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. rsc.org Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially precipitate out of the solution. pbworks.com This solid is then isolated by filtration. The final step involves treating the purified diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure this compound. wikipedia.orgpbworks.com
| Step | Description |
|---|---|
| 1. Salt Formation | Racemic 1-(2,5-dimethylphenyl)propylamine is reacted with an enantiopure chiral acid (e.g., (+)-tartaric acid). pbworks.com |
| 2. Crystallization | The resulting mixture of diastereomeric salts is dissolved in a suitable solvent, and one salt selectively crystallizes due to lower solubility. rsc.org |
| 3. Separation | The crystallized diastereomeric salt is separated from the solution by filtration. |
| 4. Liberation | The purified salt is treated with a base to remove the chiral resolving agent and yield the enantiopure amine. wikipedia.org |
Optical Resolution via Metal Complexation and Diastereomeric Complex Separation
While classical resolution via diastereomeric salt formation with chiral acids is a widely employed technique for resolving racemic amines, the use of metal complexes offers an alternative strategy. This method involves the formation of diastereomeric metal complexes by reacting the racemic amine with a chiral metal complex. The differing physicochemical properties of these diastereomeric complexes, such as solubility, can then be exploited for their separation. Although specific examples detailing the resolution of this compound using this method are not extensively documented in publicly available literature, the principles of this technique are well-established for other chiral amines. The choice of the metal center and the chiral ligand is crucial for achieving effective chiral recognition and separation.
Chromatographic Resolution Methods for Enantiomers
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are powerful tools for the analytical and preparative separation of enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
For the resolution of 1-phenylpropylamine derivatives and analogous compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers.
A stereospecific HPLC assay has been developed for the enantiomers of phenylpropanolamine, a structurally related compound. This method involves the derivatization of the amine with a chiral agent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, to form diastereomeric thiourea derivatives. These diastereomers can then be readily separated on a standard reversed-phase column nih.gov.
The following table outlines typical parameters for the chiral HPLC separation of phenylpropylamine analogs:
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) |
| Detection | UV spectrophotometry is commonly used. |
| Flow Rate | Optimized for the specific column and separation. |
| Temperature | Usually ambient, but can be varied to optimize separation. |
This data is representative of methods used for analogous compounds and would require optimization for this compound.
Precursor and Intermediate Syntheses Relevant to the 2,5-Dimethylphenyl Moiety
The synthesis of this compound typically begins with the preparation of a suitable ketone precursor, which is then converted to the amine.
A common route to obtain the necessary ketone intermediate, 1-(2,5-dimethylphenyl)ethan-1-one, is through the Friedel-Crafts acylation of p-xylene (B151628). mdpi.com This reaction involves the treatment of p-xylene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.com
The subsequent conversion of the ketone to the desired propylamine can be achieved through a multi-step process or a direct reductive amination. While a specific protocol for the direct synthesis of 1-(2,5-dimethylphenyl)propylamine via reductive amination of 2',5'-dimethylpropiophenone is not detailed in the available literature, this transformation is a standard procedure in organic synthesis. It typically involves reacting the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.
The following table summarizes a typical synthesis of the precursor ketone:
| Reactants | Reagents | Product |
| p-Xylene | Acetyl chloride, Aluminum chloride | 1-(2,5-Dimethylphenyl)ethan-1-one |
This table outlines the synthesis of the ethanone precursor. The synthesis of the propiophenone precursor would follow a similar methodology using propionyl chloride as the acylating agent.
Applications in Advanced Organic Synthesis and Catalysis
Role as Chiral Building Blocks in Complex Molecule Synthesis
Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. rsc.org The stereochemical information embedded within these blocks is transferred to the final product, avoiding the need for costly and often inefficient resolution steps at later stages. (1R)-1-(2,5-Dimethylphenyl)propylamine serves as a key intermediate in the synthesis of biologically active molecules, where its specific stereoconfiguration is crucial for the target's efficacy.
Patent literature highlights its role in the development of novel therapeutics. For instance, this chiral amine is a key starting material for the synthesis of N-(1-(2,5-dimethylphenyl)propyl) aza-heterocyclic derivatives. These derivatives have been investigated for their potential in treating diabetes and related metabolic disorders. In these syntheses, the amine group of this compound is typically functionalized or used to construct a larger heterocyclic framework, with the (R)-configuration at the benzylic carbon being essential for the biological activity of the final molecule.
Another significant application is in the preparation of pyrazole- and pyrrolo-pyridine derivatives. These compounds have been explored as potent kinase inhibitors, a class of drugs widely used in oncology. The synthesis involves coupling the chiral amine with various heterocyclic scaffolds. The 2,5-dimethylphenyl group and the propyl chain of the amine contribute to the specific steric and electronic properties required for binding to the kinase enzyme's active site, demonstrating the importance of the amine as a carefully chosen structural unit.
Utilization as Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis heavily relies on chiral ligands that can coordinate to a metal center and create a chiral environment, enabling the selective formation of one enantiomer of a product. nih.gov Chiral primary amines are versatile precursors for a wide range of ligands, including P,N- and N,N-ligands, which have proven effective in numerous metal-catalyzed reactions. researchgate.net
Design and Synthesis of Ligands Incorporating the 2,5-Dimethylphenyl Amine Moiety
The structure of this compound is well-suited for incorporation into chiral ligands. The primary amine group provides a nucleophilic site for derivatization, allowing for the introduction of other coordinating groups such as phosphines, oxazolines, or pyridines. For example, condensation with a phosphinocarboxaldehyde could yield a P,N-ligand, while reaction with a chiral amino alcohol derivative could lead to a diamine or N,N-ligand.
The steric bulk provided by the 2,5-dimethylphenyl group is a critical design element. This group can influence the geometry of the resulting metal complex, creating a well-defined chiral pocket around the active site. This steric hindrance can effectively shield one face of a prochiral substrate, leading to high enantioselectivity in the catalytic transformation. While general principles of chiral ligand design strongly suggest the suitability of this amine as a ligand precursor, specific ligands derived from this compound are not widely reported in peer-reviewed literature.
Asymmetric Transformations Mediated by this compound-Derived Ligands
Given the lack of specific reported ligands derived from this compound in the scientific literature, there is no available data on their performance in asymmetric transformations. However, based on the performance of ligands derived from structurally similar primary arylalkylamines, one could anticipate their potential application in reactions such as:
Asymmetric Hydrogenation: Rhodium or Iridium complexes of P,N-ligands are known to be highly effective for the hydrogenation of unfunctionalized olefins.
Palladium-Catalyzed Allylic Alkylation: Chiral N,N- or P,N-ligands are frequently used to control the stereochemistry in the formation of new carbon-carbon bonds.
Asymmetric C-H Functionalization: Metal complexes bearing chiral ligands can direct the functionalization of a specific C-H bond with high enantioselectivity.
Further research into the synthesis and application of ligands from this compound is needed to explore these potential applications.
Exploration in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Chiral primary amines are a cornerstone of this field, primarily through enamine and iminium ion catalysis. rsc.orgalfachemic.com These catalytic cycles allow for a wide range of asymmetric transformations of carbonyl compounds. nih.gov
A primary amine like this compound could theoretically act as an organocatalyst. By reacting with a ketone or aldehyde, it can form a chiral enamine intermediate. This enamine can then react with an electrophile from its less sterically hindered face, as dictated by the chiral amine backbone, before hydrolysis releases the chiral product and regenerates the catalyst. Alternatively, reaction with an α,β-unsaturated aldehyde or ketone can form a chiral iminium ion, which can undergo nucleophilic attack with high stereocontrol. researchgate.net
Despite this potential, there is a notable absence of studies in the scientific literature employing this compound specifically as an organocatalyst for reactions such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions.
C-H Activation and Cyclometallation Reactions Involving Primary Arylalkylamines
Direct C-H bond activation and functionalization is a highly sought-after strategy in organic synthesis for its atom economy. The amine group in arylalkylamines can act as a directing group in cyclometallation reactions, typically with late transition metals like palladium, rhodium, or ruthenium. rsc.org In this process, the amine coordinates to the metal center, positioning it to activate a nearby C-H bond, usually at the ortho-position of the aromatic ring, forming a stable metallacyclic intermediate. rsc.org
The structure of this compound features an ortho-methyl group and an available ortho C-H bond on the dimethylphenyl ring. This presents the possibility for directed C-H activation to form a five-membered palladacycle, for example. Such cyclometallated complexes can be stoichiometric compounds or key intermediates in catalytic cycles for C-H functionalization. However, specific examples of C-H activation or cyclometallation involving this compound have not been reported in the available literature.
Application in Polymer Synthesis
Chiral polymers have gained interest for their applications in chiral separations, as sensors, and as recyclable ligands for asymmetric catalysis. researchgate.netnih.gov One method to create chiral polymers is to use chiral monomers during the polymerization process. A primary amine such as this compound could potentially be used as a chiral monomer.
For example, it could be incorporated into a polyamide or polyurea backbone through step-growth polymerization with diacyl chlorides or diisocyanates, respectively. The chirality would be appended to the polymer chain at regular intervals. Alternatively, the amine could be used to modify a pre-existing polymer, grafting the chiral moiety onto the polymer support. nih.gov Such chiral polymers could then be explored as novel materials or as recoverable catalysts. As with other catalytic applications, the specific use of this compound in polymer synthesis is an area that remains to be explored in the scientific literature.
In-depth Analysis of this compound: Stereochemical and Chiral Recognition Investigations
Initial research indicates a significant lack of publicly available scientific literature, dedicated studies, and detailed experimental data specifically for the chemical compound this compound. While the principles of stereochemical analysis and chiral recognition are well-established in organic chemistry, their specific application and documented findings for this particular molecule are not readily found in accessible research databases and publications.
This article aims to provide a structured overview of the methodologies and theoretical considerations that would be involved in the stereochemical investigation and chiral recognition of this compound, based on general principles in the field. Due to the absence of specific data for this compound, the sections below will outline the expected approaches and the nature of the data that would be generated from such studies.
Advanced Analytical Characterization and Method Development
Derivatization Strategies for Enhanced Chromatographic Performance
Derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of (1R)-1-(2,5-Dimethylphenyl)propylamine. By chemically modifying the primary amine group, its polarity can be altered, and a chromophore or fluorophore can be introduced, enhancing its response to UV or fluorescence detectors.
The enantioseparation of this compound from its (S)-enantiomer is a critical analytical challenge. Indirect enantioseparation via derivatization with a chiral derivatizing agent (CDA) is a common and effective approach. This reaction converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated on a non-chiral stationary phase.
Common CDAs for primary amines include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) : Reacts with the primary amine to form diastereomeric derivatives with strong UV absorbance.
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) : Forms fluorescent diastereomeric carbamates, allowing for highly sensitive detection.
o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) : Rapidly forms fluorescent isoindole derivatives.
The choice of CDA depends on the analytical requirements, such as the desired sensitivity and the compatibility with the chromatographic system.
For Liquid Chromatography-Mass Spectrometry (LC-MS) applications, derivatization can improve ionization efficiency and chromatographic retention, in addition to enabling chiral separation. Reagents that introduce a permanently charged group or a readily ionizable moiety are particularly useful for enhancing the electrospray ionization (ESI) response.
L-pyroglutamic acid (L-PGA) is a chiral reagent that can be used for the derivatization of chiral amines for LC-MS analysis. The reaction typically proceeds in the presence of activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-1H-benzotriazole (HOBt).
Illustrative Derivatization Protocol with L-PGA:
Dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile).
Add an excess of L-PGA, followed by EDC and HOBt.
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).
Quench the reaction and dilute the sample for LC-MS analysis.
The resulting diastereomers can be separated by reversed-phase chromatography and detected with high sensitivity by ESI-MS/MS.
| Derivatizing Agent | Functional Group Targeted | Detection Method | Advantages |
| Marfey's Reagent (FDAA) | Primary Amines | UV | Robust, commercially available |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary Amines | Fluorescence | High sensitivity |
| o-Phthalaldehyde (OPA)/Chiral Thiol | Primary Amines | Fluorescence | Fast reaction kinetics |
| L-pyroglutamic acid (L-PGA) | Primary and Secondary Amines | MS | Good chromatographic resolution of diastereomers |
Spectroscopic and Diffraction Techniques for Structural Elucidation
Spectroscopic and diffraction techniques are indispensable for the unambiguous structural elucidation of this compound, including the confirmation of its stereochemistry and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish the connectivity of atoms and the spatial proximity of protons, respectively.
For this compound, NOESY experiments can provide insights into the preferred conformation around the chiral center by observing through-space interactions between the protons on the stereocenter and the protons of the phenyl and propyl groups. The use of chiral solvating agents or chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity by NMR.
Hypothetical ¹H NMR Data for this compound:
Aromatic protons: Signals in the aromatic region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
CH proton at the stereocenter: A multiplet, with its chemical shift and coupling constants providing information about the adjacent protons.
CH₂ group of the propyl chain: Diastereotopic protons, potentially exhibiting complex splitting patterns.
CH₃ group of the propyl chain: A triplet.
Two CH₃ groups on the phenyl ring: Two singlets in the aromatic methyl region.
NH₂ protons: A broad singlet, which can be exchanged with D₂O.
X-ray crystallography is the gold standard for the determination of the absolute configuration of chiral molecules. This technique requires the formation of a high-quality single crystal. For a primary amine like this compound, this is typically achieved by forming a salt with a chiral acid of known absolute configuration, such as tartaric acid or camphorsulfonic acid.
The diffraction pattern of the crystal allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice. The analysis of anomalous dispersion effects can be used to determine the absolute configuration of the chiral center, confirming it as (R). This method provides unambiguous proof of the stereochemistry.
Illustrative Crystallographic Data Table for a Salt of this compound:
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 10.1, 12.5, 15.3 |
| α, β, γ (°) | 90, 90, 90 |
A Flack parameter close to zero for the known configuration of the co-crystalizing agent confirms the absolute configuration of the amine.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of this compound.
Under soft ionization techniques like ESI or Chemical Ionization (CI), the protonated molecule [M+H]⁺ will be the base peak. The accurate mass of this ion can be used to confirm the molecular formula C₁₁H₁₇N.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. The fragmentation of the [M+H]⁺ ion would likely involve the loss of the propyl group and other characteristic fragments, providing further structural confirmation.
Expected HRMS Data and Fragmentation:
| Ion | Calculated m/z | Observed m/z | Fragmentation |
|---|---|---|---|
| [M+H]⁺ | 164.1434 | 164.1432 | Protonated molecule |
| [M+H - C₂H₅]⁺ | 135.0910 | 135.0908 | Loss of ethyl radical |
Theoretical and Computational Studies
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions
Ab initio and Density Functional Theory (DFT) methods are fundamental tools in computational chemistry for determining the electronic structure and properties of molecules from first principles. For (1R)-1-(2,5-Dimethylphenyl)propylamine, these calculations would be crucial for understanding its intrinsic characteristics.
A typical study would involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) of the (1R) enantiomer. This would provide precise bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Analysis: Calculation of the infrared (IR) and Raman spectra. This not only confirms that the optimized structure is a true energy minimum but also allows for the assignment of characteristic vibrational modes.
Electronic Property Calculation: Determination of properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.
These calculations would also be extended to study intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules or other reagents.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve modeling its participation in reactions such as N-acylation, alkylation, or its use as a chiral resolving agent or catalyst.
Key aspects of such a study would include:
Transition State Searching: Identifying the high-energy structures that connect reactants to products (transition states). The geometry of the transition state is critical for understanding how the reaction occurs.
Activation Energy Calculation: Determining the energy barrier of the reaction (the difference in energy between the reactants and the transition state). This is directly related to the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm the connection.
Table 6.2.1: Hypothetical Reaction Coordinate Data for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials of the modeled reaction. |
| Transition State (TS) | ΔE‡ | The energy barrier that must be overcome for the reaction to proceed. |
By modeling these reaction pathways, researchers can gain a detailed understanding of the factors that control the reaction's feasibility and outcome.
Prediction of Enantioselectivity and Chiral Recognition Mechanisms
One of the most significant applications of computational chemistry for chiral molecules is in understanding and predicting stereochemical outcomes. When this compound is used as a chiral auxiliary, resolving agent, or in a stereoselective synthesis, computational models can explain the origin of enantioselectivity.
This involves:
Modeling Diastereomeric Transition States: In a reaction involving a chiral molecule, the pathways leading to the different stereoisomeric products proceed through diastereomeric transition states. DFT calculations can determine the energies of these transition states.
Predicting Enantiomeric Excess: The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states can be used to predict the enantiomeric excess (ee) of the product. A larger energy difference corresponds to higher predicted enantioselectivity.
Analyzing Non-Covalent Interactions: The source of the energy difference between diastereomeric transition states is often subtle non-covalent interactions, such as steric hindrance or hydrogen bonding. Computational analysis can visualize and quantify these interactions, providing a rationale for the observed stereoselectivity. This process is fundamental to understanding chiral recognition.
Table 6.3.1: Hypothetical Energy Data for Diastereomeric Transition States
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| TS leading to (R)-product | GR | (R)-product |
| TS leading to (S)-product | GS |
Through these detailed computational investigations, a comprehensive, atomistic-level understanding of the chemical and stereochemical behavior of this compound could be developed, guiding its application in synthesis and chiral technologies.
Future Research Directions and Emerging Opportunities
Development of Novel Asymmetric Synthetic Routes
The efficient synthesis of enantiomerically pure amines is a cornerstone of modern medicinal and materials chemistry. Future research into the synthesis of (1R)-1-(2,5-Dimethylphenyl)propylamine is likely to focus on the development of novel asymmetric methods that offer high enantioselectivity, yield, and atom economy.
One promising area of investigation is the use of asymmetric reductive amination . This approach involves the condensation of 2,5-dimethylpropiophenone with an ammonia (B1221849) source to form a prochiral imine, which is then asymmetrically reduced to the desired chiral amine. Future work could explore the use of novel chiral catalysts for this reduction, such as those based on transition metals (e.g., iridium, rhodium, ruthenium) complexed with chiral ligands. The development of biocatalytic reductive amination using engineered enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) also presents a green and highly selective alternative to traditional chemical methods.
Another avenue for exploration is the asymmetric addition of organometallic reagents to imines . This could involve the use of chiral N-sulfinyl imines derived from 2,5-dimethylpropiophenone, where the chiral auxiliary directs the stereoselective addition of an ethyl group from an organometallic reagent. Subsequent removal of the sulfinyl group would yield the target amine with high enantiopurity.
Furthermore, the development of catalytic asymmetric hydroamination of appropriate alkene precursors offers a direct and atom-economical route to chiral amines. Research in this area would focus on designing new chiral catalysts capable of promoting the direct addition of an amine to a carbon-carbon double bond with high regio- and enantioselectivity.
The table below summarizes potential novel asymmetric synthetic routes for this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Reductive Amination | Use of chiral transition metal catalysts or biocatalysts (IREDs, AmDHs). | High enantioselectivity, potential for green and sustainable processes. |
| Asymmetric Nucleophilic Addition | Addition of organometallic reagents to chiral imine derivatives (e.g., N-sulfinyl imines). | Well-established methodology with potential for high diastereoselectivity. |
| Catalytic Asymmetric Hydroamination | Direct addition of an amine to an alkene precursor using a chiral catalyst. | High atom economy, direct route to the target molecule. |
Expansion of Catalytic Applications
Chiral amines and their derivatives are widely used as ligands and organocatalysts in a variety of asymmetric transformations. A significant future research direction is the exploration and expansion of the catalytic applications of this compound and its derivatives.
This chiral amine can serve as a precursor for the synthesis of novel chiral ligands for transition metal catalysis. For instance, it can be incorporated into Schiff base, phosphine, or N-heterocyclic carbene (NHC) ligand frameworks. These new ligands could then be screened for their efficacy in a range of asymmetric reactions, including hydrogenations, C-C bond formations, and aminations.
Furthermore, this compound can be utilized as an organocatalyst itself, or as a precursor to more complex organocatalysts. For example, it could be employed in Michael additions, aldol (B89426) reactions, and Mannich reactions, where the primary amine moiety can activate substrates through the formation of chiral enamines or iminium ions.
The potential for this amine to act as a chiral solvating agent or a resolving agent in the separation of other racemic compounds also warrants investigation. Its structural features may allow for selective interactions with one enantiomer of a racemic mixture, facilitating its separation.
Innovative Strategies for Chiral Resolution and Derivatization
While asymmetric synthesis is often the preferred method for obtaining enantiomerically pure compounds, chiral resolution of racemic mixtures remains a practical and important technique. Future research will likely focus on more efficient and innovative strategies for the resolution of racemic 1-(2,5-Dimethylphenyl)propylamine.
Preferential crystallization and diastereomeric salt formation with novel chiral resolving agents are areas ripe for exploration. The systematic screening of a diverse range of chiral acids could lead to the identification of resolving agents that provide high resolution efficiency and yield. Additionally, enzymatic kinetic resolution, employing lipases or proteases that can selectively acylate one enantiomer of the amine, offers a green and highly selective method for separation.
In the realm of derivatization , future efforts will likely be directed towards developing new derivatizing agents that enhance the analytical detection and separation of the enantiomers of 1-(2,5-Dimethylphenyl)propylamine. Chiral derivatizing agents that react with the amine to form diastereomers with significantly different chromatographic retention times or spectroscopic properties are of particular interest. This is crucial for accurate enantiomeric excess determination by techniques like HPLC, GC, and NMR spectroscopy. The development of derivatization methods that improve ionization efficiency for mass spectrometric analysis is another important research avenue.
The table below outlines some innovative strategies for chiral resolution and derivatization.
| Strategy | Description | Potential Benefits |
| Chiral Resolution | ||
| Preferential Crystallization | Seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. | Can be a cost-effective method for large-scale production. |
| Novel Diastereomeric Salt Formation | Use of a wider and more diverse range of chiral resolving agents. | Improved resolution efficiency and yield. |
| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer. | High enantioselectivity and environmentally friendly conditions. |
| Derivatization | ||
| Novel Chiral Derivatizing Agents | Development of new reagents for enhanced separation and detection. | Improved accuracy in enantiomeric excess determination. |
| Mass Spectrometry-Enhancing Derivatization | Introduction of functional groups that improve ionization efficiency. | Increased sensitivity in mass spectrometric analysis. |
Advanced Computational and Mechanistic Insights
The application of advanced computational chemistry and mechanistic studies can provide invaluable insights into the properties and reactivity of this compound, guiding the development of new synthetic methods and applications.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential asymmetric synthetic routes, helping to predict the enantioselectivity of different catalysts and reaction conditions. Such computational screening can significantly reduce the experimental effort required to optimize a synthetic process.
Molecular dynamics (MD) simulations can be used to study the interactions of this chiral amine when it acts as a ligand or an organocatalyst. These simulations can help to elucidate the mechanism of stereochemical induction and provide a rational basis for the design of more effective catalysts.
Furthermore, computational methods can be used to predict the chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD) spectra, of the amine and its derivatives. This can aid in the absolute configuration determination of newly synthesized compounds. Mechanistic studies, using techniques such as in-situ spectroscopy and kinetic analysis, can provide a deeper understanding of the reaction pathways involved in the synthesis and catalytic applications of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R)-1-(2,5-Dimethylphenyl)propylamine to ensure high enantiomeric purity?
- Methodology : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, reactions involving fluorinated phenyl derivatives (e.g., 3-fluorophenyl analogs) under controlled conditions (e.g., inert atmosphere, low temperature) can improve yield and purity . Characterization via H NMR and C NMR (e.g., monitoring chemical shifts for chiral centers) ensures enantiomeric excess .
Q. How can structural elucidation of this compound be performed?
- Methodology : Combine X-ray crystallography (using SHELX programs for refinement ) with spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR identifies substituent effects (e.g., methyl group splitting patterns) .
Q. What analytical methods are suitable for quantifying this compound in mixtures?
- Methodology : Capillary electrochromatography (CEC) separates chiral amines using stationary phases tailored for aromatic substituents. Compare retention times with standards and validate via UV-Vis or MS detection .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. halogen substituents) affect the compound's biological activity?
- Methodology : Synthesize analogs (e.g., 3-fluoro or 4-methoxy derivatives) and test receptor binding affinity via radioligand assays. Fluorination increases lipophilicity and alters interactions with hydrophobic binding pockets, while methyl groups enhance steric effects .
Q. What strategies resolve contradictions in reported biological activity data for chiral phenylpropylamines?
- Methodology : Conduct meta-analyses of receptor interaction studies (e.g., dopamine or serotonin receptors). Compare enantiomers (R vs. S configurations) and assess purity via chiral HPLC. Contradictions may arise from impurities or assay variability .
Q. How can computational modeling predict thermodynamic stability and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations to analyze energy barriers for oxidation or substitution reactions. Validate predictions with experimental data (e.g., thermal gravimetric analysis or kinetic studies) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodology : Use solvent vapor diffusion with polar aprotic solvents (e.g., DMF) to grow single crystals. SHELXD or SHELXE programs assist in solving twinned or low-resolution structures .
Research Applications
- Chemistry : Acts as a chiral building block for synthesizing complex molecules (e.g., pharmaceuticals or ligands) .
- Biology : Investigate interactions with amine transporters or enzymes (e.g., monoamine oxidases) using fluorescence assays .
- Material Science : Study self-assembly properties influenced by aromatic stacking of dimethylphenyl groups .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
